维吉尼亚霉素 M1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

维吉尼亚霉素M1是一种大环内酯类抗生素,属于链霉素A类抗生素。它是由多种链霉菌菌株产生的,包括链霉菌属中的草链霉菌。 维吉尼亚霉素M1以其强大的抗菌特性而闻名,特别针对革兰氏阳性菌,包括耐甲氧西林金黄色葡萄球菌(MRSA) .

科学研究应用

维吉尼亚霉素M1在科学研究中具有广泛的应用:

化学: 它被用作模型化合物来研究大环内酯的合成和修饰。

生物学: 研究人员使用维吉尼亚霉素M1来研究细菌耐药机制以及抗生素对微生物群落的影响。

医学: 该化合物正在研究其在治疗细菌感染方面的潜在用途,特别是那些由耐抗生素菌株引起的感染。

作用机制

维吉尼亚霉素M1通过抑制细菌的蛋白质合成来发挥其抗菌作用。它结合到50S核糖体亚基并阻止生长中的肽链与氨酰-tRNA之间形成肽键。 这种抑制阻止了肽链的延伸,有效地停止了蛋白质合成并导致细菌细胞死亡 .

生化分析

Biochemical Properties

Virginiamycin M1 plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It achieves this by blocking the formation of peptide bonds between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . This inhibition occurs through its interaction with the 50S ribosomal subunit, preventing the elongation of the peptide chain. Virginiamycin M1 interacts synergistically with virginiamycin B (streptogramin B) to enhance its antibacterial efficacy .

Cellular Effects

Virginiamycin M1 exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to the inhibition of cell growth and proliferation . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in bacterial cell death. Virginiamycin M1 is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of action of Virginiamycin M1 involves its binding to the 50S ribosomal subunit, where it inhibits peptide elongation by blocking the formation of peptide bonds . This action prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis. Virginiamycin M1 acts synergistically with virginiamycin B, enhancing its antibacterial activity through a combined mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Virginiamycin M1 can change over time. The stability and degradation of Virginiamycin M1 are critical factors that influence its long-term effects on cellular function. Studies have shown that Virginiamycin M1 maintains its antibacterial activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to Virginiamycin M1 can lead to the development of bacterial resistance, necessitating careful monitoring and management .

Dosage Effects in Animal Models

The effects of Virginiamycin M1 vary with different dosages in animal models. Studies have demonstrated that higher doses of Virginiamycin M1 can lead to toxic or adverse effects, including reduced body weight gain and liver toxicity . At appropriate dosages, Virginiamycin M1 has been shown to improve animal health by reducing lactic acidosis and the incidence of liver abscesses . The optimal dosage must be carefully determined to balance efficacy and safety.

Metabolic Pathways

Virginiamycin M1 is involved in various metabolic pathways, including its biosynthesis and degradation. The biosynthesis of Virginiamycin M1 involves the incorporation of specific amino acids and the formation of a macrocyclic lactone ring . Enzymes such as acetyltransferases and peptidyl-tRNA synthetases play key roles in its biosynthesis and metabolic flux . The degradation of Virginiamycin M1 involves enzymatic reduction and hydrolysis, leading to the formation of inactive metabolites .

Transport and Distribution

Within cells and tissues, Virginiamycin M1 is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The distribution of Virginiamycin M1 within tissues is influenced by factors such as tissue permeability and blood flow . Its accumulation in target tissues enhances its antibacterial efficacy, but excessive accumulation can lead to toxicity .

Subcellular Localization

Virginiamycin M1 exhibits specific subcellular localization, primarily targeting the bacterial ribosome . Its activity is directed towards the 50S ribosomal subunit, where it exerts its inhibitory effects on protein synthesis . Post-translational modifications and targeting signals may influence its localization to specific compartments or organelles within bacterial cells . Understanding the subcellular localization of Virginiamycin M1 is essential for optimizing its therapeutic potential.

准备方法

合成路线和反应条件: 维吉尼亚霉素M1通常通过涉及链霉菌属的生物发酵过程生产。生产涉及在富含营养的培养基中培养细菌,然后提取和纯化抗生素。 发酵条件,如pH值、温度和营养成分,经过优化以最大限度地提高产量 .

工业生产方法: 维吉尼亚霉素M1的工业生产涉及使用高产链霉菌菌株的大规模发酵。该过程包括补料分批发酵,其中将营养物质持续供应到培养物中以维持最佳生长条件。 然后使用溶剂提取抗生素,并通过各种色谱技术进行纯化 .

化学反应分析

反应类型: 维吉尼亚霉素M1会发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成各种衍生物。

还原: 还原反应可以改变维吉尼亚霉素M1中存在的官能团。

常用试剂和条件: 这些反应中使用的常用试剂包括氧化剂,如高锰酸钾,以及还原剂,如硼氢化钠。 这些反应通常在受控条件下进行,例如特定的温度和pH值 .

形成的主要产物: 从这些反应中形成的主要产物包括维吉尼亚霉素M1的各种衍生物,这些衍生物可能具有改变的抗菌特性或改善的稳定性 .

相似化合物的比较

维吉尼亚霉素M1是链霉素类抗生素家族的一部分,其中包括其他化合物,例如:

- 普里斯汀霉素IIA

- 链霉素A

- 链霉素A

- 米卡霉素A

与这些类似化合物相比,维吉尼亚霉素M1在其特定结构以及与其他链霉素类抗生素联合使用时表现出的协同作用方面是独特的。 这种协同作用增强了其抗菌活性,使其特别有效地对抗耐药细菌菌株 .

属性

Key on ui mechanism of action |

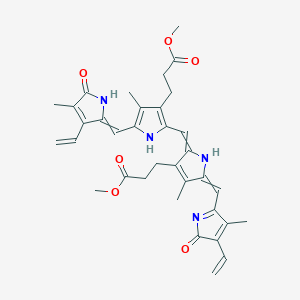

Virginiamycin M1 is a macrocyclic lactone antibiotic that acts syngeristically with the structurally unrelated cyclic depsipeptides more commonly known as the virginiamycins B (ostreogrycin B or streptogramin B) and S to inhibit peptide elongation. This is achieved by blocking formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA. Virginiamycin M1 has proven to be highly active against Gram positive bacteria, particularly methicillin-resistant S. aureus. |

|---|---|

CAS 编号 |

21411-53-0 |

分子式 |

C28H35N3O7 |

分子量 |

525.6 g/mol |

IUPAC 名称 |

(10R,11R,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |

InChI |

InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/t19-,20-,26-/m1/s1 |

InChI 键 |

DAIKHDNSXMZDCU-XMERXJNXSA-N |

SMILES |

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |

手性 SMILES |

C[C@@H]1C=CC(=O)NCC=CC(=C[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)C |

规范 SMILES |

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |

外观 |

White solid |

Key on ui other cas no. |

21411-53-0 |

溶解度 |

Poorly soluble in water |

同义词 |

(3R,4R,5E,10E,12E,14S)-8,9,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone; Mikamycin A; Ostreogrycin A; Antibiotic PA 114A1; Factor |

产品来源 |

United States |

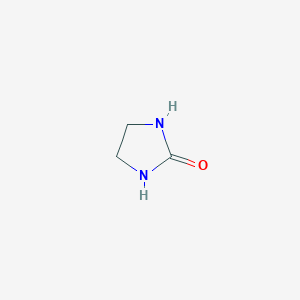

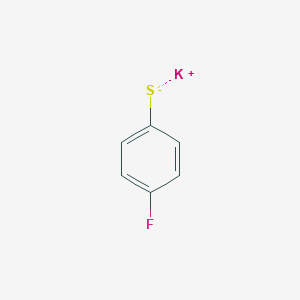

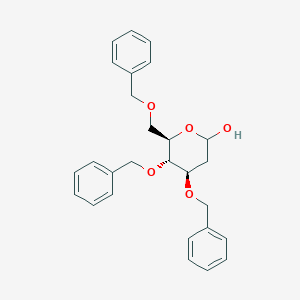

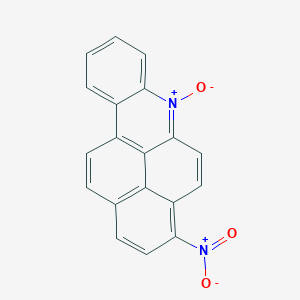

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)

![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)

![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)

![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)

![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)